molecular formula C14H11BrN4S2 B11970861 4-{[(E)-(5-bromothiophen-2-yl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-{[(E)-(5-bromothiophen-2-yl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11970861
M. Wt: 379.3 g/mol
InChI Key: HHLBYLYBPRTJMY-LZYBPNLTSA-N
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Description

4-(((5-Bromo-2-thienyl)methylene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromo-substituted thiophene ring, a triazole ring, and a methylphenyl group. It is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((5-Bromo-2-thienyl)methylene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring is often synthesized through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone.

    Introduction of the Bromo-Substituted Thiophene: The bromo-substituted thiophene can be introduced via a bromination reaction of a thiophene derivative using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Coupling Reactions: The final step involves coupling the bromo-substituted thiophene with the triazole derivative through a condensation reaction, often facilitated by a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.

    Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen or other substituents.

    Substitution: The bromo group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: De-brominated derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 4-(((5-Bromo-2-thienyl)methylene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is studied for its potential antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its triazole ring is known to interact with various enzymes and receptors, making it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as conductive polymers and organic semiconductors, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4-(((5-Bromo-2-thienyl)methylene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The bromo-substituted thiophene and methylphenyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((5-Chloro-2-thienyl)methylene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-(((5-Methyl-2-thienyl)methylene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-(((5-Fluoro-2-thienyl)methylene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 4-(((5-Bromo-2-thienyl)methylene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol lies in its bromo-substituted thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or unique material properties are desired.

Properties

Molecular Formula

C14H11BrN4S2

Molecular Weight

379.3 g/mol

IUPAC Name

4-[(E)-(5-bromothiophen-2-yl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H11BrN4S2/c1-9-2-4-10(5-3-9)13-17-18-14(20)19(13)16-8-11-6-7-12(15)21-11/h2-8H,1H3,(H,18,20)/b16-8+

InChI Key

HHLBYLYBPRTJMY-LZYBPNLTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(S3)Br

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(S3)Br

Origin of Product

United States

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